molecular formula C7H10N2 B12984371 2-Azabicyclo[2.2.1]heptane-3-carbonitrile

2-Azabicyclo[2.2.1]heptane-3-carbonitrile

Cat. No.: B12984371
M. Wt: 122.17 g/mol
InChI Key: CBECPKLEGGTSOV-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-3-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure allows for a range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azabicyclo[2.2.1]heptane-3-carbonitrile involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]heptane-3-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-3-carbonitrile

InChI

InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2

InChI Key

CBECPKLEGGTSOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(N2)C#N

Origin of Product

United States

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